molecular formula C16H8Cl2FNOS2 B4827830 (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4827830
M. Wt: 384.3 g/mol
InChI Key: NEWDJBBOPFKAGR-ZSOIEALJSA-N
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Description

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and halogenated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides. A common synthetic route includes the following steps:

    Condensation Reaction: The reaction between 2-chloro-6-fluorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiosemicarbazone.

    Cyclization: The thiosemicarbazone undergoes cyclization with 3-chlorobenzaldehyde in the presence of a base to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Solvent selection and purification techniques, such as recrystallization and chromatography, are crucial for obtaining high-quality products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Features

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of halogen substituents (chlorine and fluorine) on the benzylidene moiety enhances its biological activity and reactivity.

Medicinal Chemistry

The compound is primarily explored for its antimicrobial , anticancer , and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound inhibits the growth of several bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, which can be attributed to its interaction with specific enzymes involved in cell cycle regulation.

Biological Mechanisms

The mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • DNA Interaction : It may bind to DNA or proteins, disrupting cellular functions critical for cancer cell survival.

Industrial Applications

Beyond medicinal uses, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its reactivity allows it to participate in various chemical reactions, making it valuable in developing new materials and chemical processes.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this thiazolidinone derivative against Gram-positive and Gram-negative bacteria. The compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-chlorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both chlorine and fluorine atoms in its structure, which may enhance its biological activity and chemical stability compared to similar compounds.

Biological Activity

(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which is known for its diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiazolidinone derivative, drawing on recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with a thioxo group at position 2 and multiple substituents that enhance its biological activity. The presence of chlorine and fluorine atoms in the benzylidene moiety is significant, as these halogens can influence the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a review indicated that modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to enhanced anticancer activity against various cancer cell lines, including glioblastoma and breast cancer .

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives tested against glioblastoma cell lines demonstrated significant inhibition of cell viability .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. Studies have reported that various thiazolidinone derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound may share similar antimicrobial profiles due to its structural characteristics .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. Compounds within this class have shown promise in reducing inflammation markers and alleviating pain in experimental models. The structural modifications present in this compound might enhance its anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Research indicates that:

  • Substituents : The type and position of substituents on the thiazolidinone ring can significantly affect activity. For example, the introduction of electron-withdrawing groups like chlorine or fluorine can enhance potency against specific targets .
  • Ring Modifications : Variations in the thiazolidine ring structure can lead to different biological profiles. This highlights the importance of SAR studies in optimizing drug candidates .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives against glioblastoma cells, finding that certain modifications led to IC50 values significantly lower than those of standard chemotherapeutics .
    CompoundIC50 (µM)Cell Line
    Compound A10LN229
    Compound B15LN229
    This compoundTBDTBD
  • Antimicrobial Activity : Another investigation assessed various thiazolidinones against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations for several derivatives .

Properties

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FNOS2/c17-9-3-1-4-10(7-9)20-15(21)14(23-16(20)22)8-11-12(18)5-2-6-13(11)19/h1-8H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWDJBBOPFKAGR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(2-chloro-6-fluorobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

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